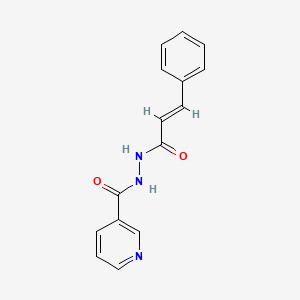
2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone is a pyridazinone derivative that has been studied for its potential scientific research applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone is not fully understood. However, studies have suggested that this compound may exert its effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the growth of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone in lab experiments is its potential as a multi-targeted agent. This compound has been shown to have a variety of effects on different signaling pathways, making it a promising candidate for further research in various areas.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, making it important to carefully consider dosages when conducting experiments.
Orientations Futures
There are several future directions for research on 2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone. One area of interest is further exploration of its potential as an anti-inflammatory agent. Studies could investigate the compound's effects on different types of inflammation and its potential use in treating inflammatory diseases.
Another area of interest is further investigation of the compound's potential as an anti-cancer agent. Studies could investigate the compound's effects on different types of cancer cells and its potential use in combination with other cancer treatments.
Finally, future research could focus on developing new derivatives of 2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone with improved potency and selectivity. By modifying the structure of the compound, researchers may be able to develop new compounds with even greater potential for scientific research applications.
Méthodes De Synthèse
The synthesis of 2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone has been described in the literature. One method involves the reaction of 3-(3-fluorobenzyl)-4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and further reaction with a second equivalent of ethyl acetoacetate. The resulting product is then de-esterified to yield the final compound.
Applications De Recherche Scientifique
2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone has been studied for a variety of scientific research applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a promising candidate for further research in this area.
Another area of interest is the potential use of 2-(3-fluorobenzyl)-6-(4-fluorophenyl)-3(2H)-pyridazinone as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for further research in this area.
Propriétés
IUPAC Name |
6-(4-fluorophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O/c18-14-6-4-13(5-7-14)16-8-9-17(22)21(20-16)11-12-2-1-3-15(19)10-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIYAEHSOPVZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]ethanamine](/img/structure/B5683057.png)
![N,N-dimethyl-2-[(1S*,5R*)-6-(3-morpholin-4-ylbenzyl)-3,6-diazabicyclo[3.2.2]non-3-yl]acetamide](/img/structure/B5683058.png)
![2-({[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]amino}methyl)-5,8-dimethylquinolin-4-ol](/img/structure/B5683071.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5683074.png)

![N-({5-[(5-cyclopentyl-2-thienyl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide](/img/structure/B5683079.png)

![2-benzyl-9-(tetrahydro-3-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683086.png)
![rel-(3aR,6aR)-2-benzyl-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5683089.png)
![2,3,6-trimethyl-N-[2-(1,3-thiazol-4-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B5683122.png)
![4-(1-methyl-1H-imidazol-2-yl)-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]piperidine](/img/structure/B5683132.png)